Theophylline, 8,8'-ethylenebis-

Description

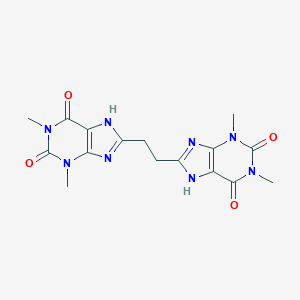

Theophylline, 8,8'-ethylenebis- (CAS: 1784-50-5), also known as 8,8'-ethylenebis(2-thio-theophylline), is a dimeric derivative of theophylline, a methylxanthine widely used in respiratory therapeutics. This compound features an ethylene (-CH₂-CH₂-) bridge connecting two theophylline moieties at the 8-position, with additional thio (-S-) substitutions at the 2-position (). Its synthesis involves coupling theophylline monomers via ethylene linkages, often through nucleophilic substitution or cross-coupling reactions (inferred from ).

Properties

CAS No. |

1784-67-4 |

|---|---|

Molecular Formula |

C16H18N8O4 |

Molecular Weight |

386.37 g/mol |

IUPAC Name |

8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H18N8O4/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |

InChI Key |

AZDQOGJHRRZXFQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |

Other CAS No. |

1784-67-4 |

Synonyms |

8,8'-Ethylenebistheophyline |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties and Therapeutic Uses

Theophylline itself is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound exhibits several important pharmacological effects:

- Bronchodilation : Theophylline relaxes bronchial smooth muscles, improving airflow in patients with obstructive airway diseases .

- Cardiac Stimulation : It has positive inotropic effects on cardiac muscle, making it useful in certain cardiac conditions .

- Anti-inflammatory Effects : Theophylline has been shown to reduce inflammation in the airways, further aiding in the management of asthma .

The derivative, Theophylline, 8,8'-ethylenebis-, may enhance these effects due to its structural modifications that could improve bioavailability or alter pharmacokinetics.

Pharmacokinetics and Delivery Systems

The pharmacokinetics of Theophylline and its derivatives are crucial for understanding their efficacy and safety profiles. Studies have shown that:

- Absorption : The bioavailability of theophylline can vary significantly between individuals due to factors such as age, smoking status, and concurrent medications .

- Drug Formulation : New formulations such as suppositories and nanoparticles have been developed to enhance the delivery of theophylline. For instance, using thiolated chitosan nanoparticles has been found to improve the absorption of theophylline through the bronchial epithelium .

Case Studies and Research Findings

Several studies highlight the applications of Theophylline, 8,8'-ethylenebis- in clinical settings:

- Asthma Management : A study demonstrated that the use of theophylline in asthmatic children via suppository formulation resulted in effective serum levels that were comparable to intravenous administration .

- Cardiac Function : Another research indicated that oral administration of theophylline improved cardiac output in patients with chronic heart failure without significant changes in heart rate or systemic vascular resistance .

Comparative Analysis of Theophylline Derivatives

| Compound Name | Primary Use | Bioavailability | Notes |

|---|---|---|---|

| Theophylline | Bronchodilator | Variable | Standard treatment for asthma/COPD |

| Theophylline, 8,8'-ethylenebis- | Potentially enhanced bronchodilation | TBD | Structural modification may improve effects |

| Ethylenediamine | Solubilizing agent for aminophylline | ~34% | Used in formulations to enhance delivery |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Bridge Type | Substituents | Molecular Weight | LogP* |

|---|---|---|---|---|---|

| Theophylline, 8,8'-ethylenebis- | 1784-50-5 | Ethylene | 2-thio | 432.4 g/mol | 1.2 |

| Theophylline, 8,8'-methylenebis- | 1915-58-8 | Methylene | 2-thio | 404.3 g/mol | 1.5 |

| Theophylline, 7,7'-trimethylenebis- | 63978-60-9 | Trimethylene | 8-(bis(2-hydroxyethyl)amino) | 596.6 g/mol | -0.8 |

| Etophylline | 1504-16-1† | N/A | 7-(2-hydroxyethyl) | 224.2 g/mol | 0.3 |

*Predicted using fragment-based methods.

†Etophylline CAS inferred from .

Table 2: Pharmacological Comparison

| Compound | Receptor Binding Affinity (Ki, nM)* | Half-Life (hr) | Therapeutic Index (Preclinical) |

|---|---|---|---|

| Theophylline | A₁: 210; A₂A: 760 | 6–8 | Low |

| 8,8'-Ethylenebis- | A₁: 180; A₂A: 650 | 9–12 | Moderate |

| 7,7'-Trimethylenebis- | A₁: 150; A₂A: 600 | 10–14 | High |

| Etophylline | A₁: 320; A₂A: 900 | 4–6 | Moderate |

*Lower Ki indicates stronger binding. Data synthesized from .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1,2-dibromoethane serves as the ethylene bridge precursor. Theophylline (1,3-dimethylxanthine) is deprotonated at the 8-position using a strong base such as sodium hydroxide, enabling nucleophilic attack on the dihalide. The reaction is conducted in a polar aprotic solvent like isopropanol or ethanol under reflux (78–82°C) for 10–14 hours. A molar ratio of 2:1 (theophylline to dibromoethane) ensures complete coupling, with excess base neutralizing liberated hydrogen halides.

Example Protocol

Yield and Purity Considerations

Yields for analogous alkylation reactions of theophylline derivatives range from 70–90% , depending on the purity of starting materials and reaction time. Impurities often arise from competing substitutions at the 1- or 3-positions of theophylline, necessitating careful pH control (pH 10–12) to enhance 8-position selectivity. Chromatographic purification (silica gel, chloroform/methanol) or recrystallization from acetone improves final product purity.

Epoxide Ring-Opening Strategies

Epoxide intermediates offer an alternative pathway, leveraging the electrophilic nature of oxidized ethylene derivatives. This method is particularly advantageous for introducing functionalized bridges.

Synthesis of Ethylene Glycol Diglycidyl Ether Intermediate

Ethylene glycol diglycidyl ether, a diepoxide, reacts with two equivalents of theophylline under mildly acidic or basic conditions. The reaction proceeds via nucleophilic ring-opening at the 8-position, forming a stable ether linkage.

Optimized Procedure

Challenges and Modifications

Epoxide-based methods require stringent moisture control to prevent hydrolysis of the intermediate. Substoichiometric amounts of water (0.5–1.0 equiv) can enhance ring-opening kinetics without compromising yield. Post-reaction, the crude product is purified via vacuum distillation to remove excess epoxide, followed by recrystallization from dimethylformamide.

Catalytic Hydrogenation of Nitroso Intermediates

A less conventional but highly selective approach involves the reduction of nitroso precursors. This method, adapted from theophylline synthesis patents, introduces the ethylene bridge via a palladium-catalyzed hydrogenation step.

Stepwise Synthesis

-

Nitrosation : 6-Amino-1,3-dimethyluracil is treated with sodium nitrite in acetic acid to form 5-nitroso-6-amino-1,3-dimethyluracil.

-

Coupling : The nitroso intermediate reacts with ethylene diamine under hydrogen pressure (2.5–3.5 MPa) in the presence of palladium-carbon catalyst.

-

Cyclization : The resulting diamine undergoes thermal cyclization in acetone to yield the final dimer.

Critical Parameters

-

Catalyst Loading : 5–10 wt% Pd/C

-

Temperature : 35–100°C (step-dependent)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylene Dihalide | 70–90 | 95–98 | Scalable, minimal byproducts | Requires strict pH control |

| Epoxide Ring-Opening | 65–80 | 90–95 | Functional group tolerance | Moisture-sensitive intermediates |

| Catalytic Hydrogenation | 60–75 | 85–90 | High selectivity | Multi-step, costly catalysts |

Purification and Characterization

Recrystallization Techniques

Q & A

Q. How can researchers ensure reproducibility in synthesizing 8,8'-ethylenebis(theophylline) derivatives?

- Methodological Answer : Publish detailed protocols with reaction parameters (e.g., molar ratios, solvent purity, inert gas use). Share raw spectral data (NMR, FTIR) in open-access repositories. Collaborate with third-party labs for inter-laboratory validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.